3-Methoxypropan-1-amine hydrochloride

Physicochemical characterization Process chemistry Workup optimization

Select 3-Methoxypropan-1-amine hydrochloride (CAS 18600-41-4) for superior handling over the liquid free base. This crystalline solid eliminates volatility and hygroscopicity concerns while retaining full water solubility, ensuring extended ambient storage stability. Its reduced basicity (pKa 9.38 vs. ~10.6 for n-propylamine) permits selective protonation and milder workup—critical for preserving sensitive scaffolds such as the vortioxetine benzothiazole core. The β-methoxy C3 aminoether architecture is non-substitutable; process revalidation is mandatory for alternative amines in PWR secondary coolant systems. Available from 1 g to bulk, with ≥95% purity as the industry benchmark.

Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol
CAS No. 18600-41-4
Cat. No. B1601704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypropan-1-amine hydrochloride
CAS18600-41-4
Molecular FormulaC4H12ClNO
Molecular Weight125.6 g/mol
Structural Identifiers
SMILESCOCCCN.Cl
InChIInChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H
InChIKeyGXNIROADVJTKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypropan-1-amine Hydrochloride (CAS 18600-41-4): Technical Overview for Pharmaceutical and Industrial Procurement


3-Methoxypropan-1-amine hydrochloride (CAS 18600-41-4) is the solid hydrochloride salt of 3-methoxypropylamine (MOPA), a bifunctional C3 aminoether bearing a primary amine (–NH₂) and a terminal methoxy group (–OCH₃) on a three-carbon backbone [1]. The free base (CAS 5332-73-0) is a colorless to pale yellow liquid with a characteristic amine odor, miscible with water and common organic solvents . The hydrochloride salt form offers distinct handling advantages: it exists as a crystalline solid, eliminating volatility concerns associated with the liquid free base, while retaining water solubility and providing enhanced long-term storage stability under ambient conditions .

Why 3-Methoxypropan-1-amine Hydrochloride Cannot Be Arbitrarily Substituted with Other Aminoether Salts


Generic substitution among aminoether building blocks is precluded by quantifiable physicochemical differences that directly affect reactivity, purification, and end-product performance. The β-methoxy substitution in this compound reduces basicity compared to n-propylamine (experimentally determined pKₐ 9.38 ± 0.03 vs. ~10.6 for n-propylamine in 0.1 M KCl at 25°C), enabling selective protonation and milder workup conditions without salt decomposition [1]. Additionally, the solid hydrochloride salt form eliminates the volatility and hygroscopic handling challenges of the free base liquid while maintaining aqueous solubility . In pressurized water reactor (PWR) secondary coolant systems, 3-methoxypropylamine demonstrates distinct thermolysis behavior compared to morpholine, ethanolamine, and cyclohexylamine under superheated steam conditions (500–560°C, 9.5–17.5 MPa), making substitution without process revalidation untenable [2].

Quantitative Differentiation Evidence for 3-Methoxypropan-1-amine Hydrochloride vs. Closest Comparators


Reduced Basicity (pKₐ ≈ 9.38) Relative to n-Propylamine (pKₐ ≈ 10.6) Enables Milder Acidic Workup

The β-methoxy group exerts an electron-withdrawing inductive effect that measurably reduces the basicity of 3-methoxypropan-1-amine compared to unsubstituted n-propylamine. Potentiometric titration in 0.1 M KCl at 25°C yields pKₐ = 9.38 ± 0.03 for the conjugate acid of 3-methoxypropylamine, versus ~10.6 for n-propylamine [1]. This pKₐ reduction of approximately 1.2 log units translates to a 16-fold difference in basicity. The value positions the compound between morpholine (pKₐ ≈ 7.4) and diethylamine (pKₐ ≈ 10.98), enabling selective protonation under mild acidic conditions without salt decomposition during workup [2].

Physicochemical characterization Process chemistry Workup optimization

Catalytic Amination of 3-Methoxypropanol Achieves 86–91% Yield, Outperforming Reductive Amination (72–78%) and SN2 Routes (65–70%)

Three principal synthetic routes to 3-methoxypropylamine free base have been quantitatively compared for industrial-scale production. The catalytic amination route using 3-methoxypropanol with a Ru–NNP pincer catalyst (RuCl₂[(R)-Xyl-PNN], 0.5 mol%, 15 bar NH₃, 120°C) achieves laboratory yields of 86–91%, with an E-factor of 5.9 kg waste/kg product and Ru leaching below 0.5 ppm (compliant with ICH Q3D) [1]. Reductive amination of 3-methoxypropanal using NaBH₃CN yields 72–78% (E-factor 14.2), while SN2 amination of 1-bromo-3-methoxypropane with excess NH₃ under 60 bar yields 65–70% (E-factor 22.7) [2].

Synthetic route optimization Process chemistry Yield comparison

Formylation with Supercritical CO₂ Proceeds with 100% Selectivity to N-Formyl Product

In a solventless formylation process using supercritical CO₂ as both reactant and solvent over Ru/Al₂O₃ catalysts modified with 1,2-bis(diphenylphosphino)ethane (dppe), 3-methoxypropylamine undergoes formylation with 100% selectivity to the corresponding N-formyl derivative [1]. Extensive in situ EXAFS characterization revealed that the observed catalytic behavior originates from a highly active homogeneous Ru complex leached from the alumina support under reaction conditions [2].

Green chemistry Catalysis Selectivity

Hydrochloride Salt Form Eliminates Volatility and Enhances Handling Stability Relative to Free Base Liquid

The free base 3-methoxypropylamine (CAS 5332-73-0) is a volatile liquid with a flash point of 22.8–36°C (closed cup) and a vapor pressure of 20 mmHg at 30°C . Conversion to the hydrochloride salt (CAS 18600-41-4) yields a crystalline solid (melting point 86–88°C) that eliminates volatility concerns and is stable under normal temperature and pressure conditions . The salt retains water solubility while offering simplified weighing, reduced odor exposure, and compatibility with solid-phase formulation workflows .

Solid-state handling Stability Formulation

Log P = –0.42 ± 0.05 Confirms High Hydrophilicity, Facilitating Aqueous Workup vs. More Lipophilic Aminoether Analogs

Experimentally determined octanol-water partition coefficient for 3-methoxypropylamine free base is Log P = –0.42 ± 0.05, measured via HPLC retention time correlation against reference compounds [1]. This negative Log P value indicates strong hydrophilicity and preferential partitioning into aqueous phases. For comparison, longer-chain methoxyalkylamines such as 3-methoxybutylamine exhibit Log P ≈ +0.3 to +0.8 (class-level inference based on methylene group contribution of ~+0.5 per carbon) [2].

Physicochemical profiling Log P Purification

Validated Application Scenarios for 3-Methoxypropan-1-amine Hydrochloride Based on Quantitative Differentiation


Synthesis of Vortioxetine (Antidepressant API) via Nucleophilic Aromatic Substitution

3-Methoxypropylamine serves as a key building block for the 3-methoxypropylamino side chain of vortioxetine (marketed by Lundbeck for major depressive disorder) [9]. The amine is coupled with a benzothiazole scaffold through nucleophilic aromatic substitution. The reduced basicity (pKₐ 9.38 vs. ~10.6 for n-propylamine) enables milder reaction conditions that preserve the integrity of the benzothiazole core [10]. The high hydrophilicity (Log P = –0.42) of the intermediate facilitates aqueous workup and purification of the final API.

Pressurized Water Reactor (PWR) Secondary Coolant pH Control as Ammonia Alternative

3-Methoxypropylamine (MPA) is evaluated as a promising alternative amine for pH control in PWR secondary systems, buffering to slightly alkaline pH to suppress carbon steel corrosion [9]. Thermal decomposition studies at 280°C (DO <5 ppb, 1.5 h) show 9–15% MPA decomposition, yielding formate (110 ppb), acetate (260 ppb), and propionate (400 ppb) as primary carboxylic acid degradation products [10]. Comparative thermolysis kinetics against morpholine, ethanolamine, cyclohexylamine, and dimethylamine under superheated steam (500–560°C, 9.5–17.5 MPa) inform plant-specific amine selection [8].

Pharmaceutical Intermediate Requiring High-Yield Catalytic Amination Manufacturing

For industrial-scale production of 3-methoxypropylamine free base as a pharmaceutical intermediate, catalytic amination of 3-methoxypropanol using Ru–NNP pincer catalysts provides the highest documented yield (86–91%) among three commercial routes [9]. The route's low E-factor (5.9 kg waste/kg product) and compliance with ICH Q3D elemental impurity guidelines (Ru leaching <0.5 ppm) make it suitable for GMP-compliant API intermediate manufacturing [10]. Tier-1 suppliers including WuXi AppTec and TCI Europe have adopted this route for high-purity material [8].

Synthesis of N-Formyl-3-methoxypropylamine via Supercritical CO₂ Formylation

In solventless green chemistry applications, 3-methoxypropylamine undergoes formylation with supercritical CO₂ over Ru/Al₂O₃-dppe catalysts to yield the N-formyl derivative with 100% selectivity [9]. This process eliminates organic solvent use, reduces waste streams by avoiding byproduct formation, and leverages CO₂ as both solvent and renewable C1 building block. The quantitative selectivity eliminates downstream purification requirements, offering a compelling alternative to traditional formylation methods using formic acid or formate esters [10].

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